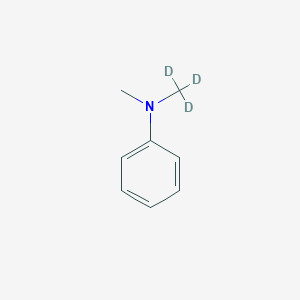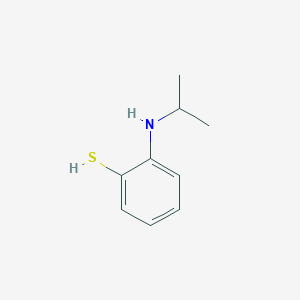
2-(Isopropylamino)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)benzenethiol is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is also known by other names such as this compound and 2-(propan-2-ylamino)benzenethiol . This compound is characterized by the presence of a benzenethiol group substituted with an isopropylamino group at the second position.
Preparation Methods
The synthesis of 2-(Isopropylamino)benzenethiol can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzenethiol with isopropylamine under suitable conditions . The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Isopropylamino)benzenethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .
Scientific Research Applications
2-(Isopropylamino)benzenethiol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used as a reagent for the modification of proteins or other biomolecules . Additionally, in the industry, it may be used as an intermediate in the production of various chemicals or materials .
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)benzenethiol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application or context in which the compound is used .
Comparison with Similar Compounds
2-(Isopropylamino)benzenethiol can be compared with other similar compounds such as 2-(Methylamino)benzenethiol and 2-(Ethylamino)benzenethiol . These compounds share a similar benzenethiol structure but differ in the nature of the substituent on the amino group. The uniqueness of this compound lies in its specific isopropylamino substitution, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-(propan-2-ylamino)benzenethiol |
InChI |
InChI=1S/C9H13NS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3 |
InChI Key |
JDGSBDLCJBZGPB-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=CC=C1S |
Canonical SMILES |
CC(C)NC1=CC=CC=C1S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
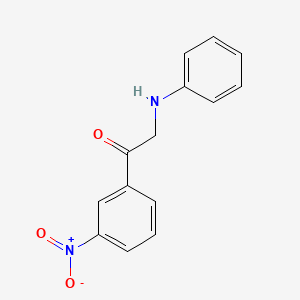
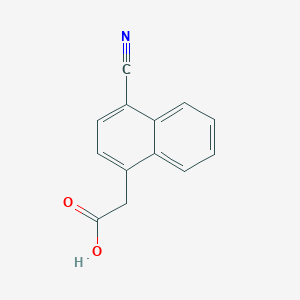

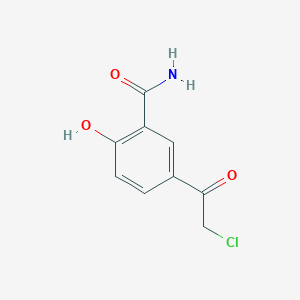
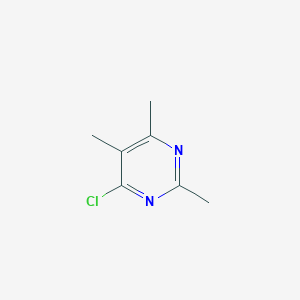
![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1641150.png)
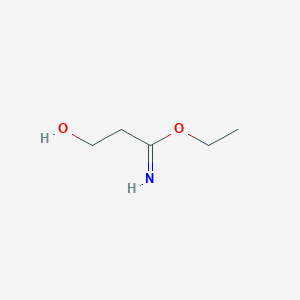
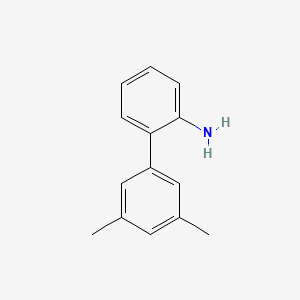
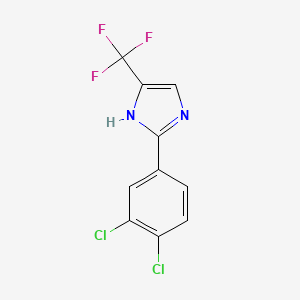
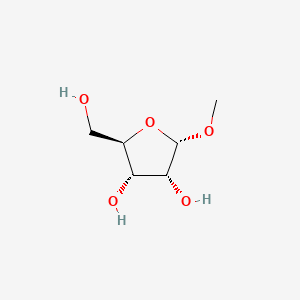
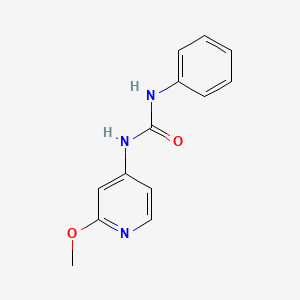
![1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1641172.png)
![10-Methyl-6-aza-spiro[4.5]decan-9-one](/img/structure/B1641175.png)
